6-Tert-butyl-4-phenylchroman-2-one
Description
6-Tert-butyl-4-phenylchroman-2-one is a chroman-2-one derivative characterized by a tert-butyl group at position 6 and a phenyl substituent at position 4 of the chroman-2-one core. Chroman-2-ones (dihydrocoumarins) consist of a benzopyran ring system with a ketone group at position 2 and a saturated pyran ring. The tert-butyl group introduces steric bulk and hydrophobicity, while the phenyl group enhances aromatic interactions.
Properties
Molecular Formula |
C19H20O2 |
|---|---|
Molecular Weight |
280.4g/mol |
IUPAC Name |
6-tert-butyl-4-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C19H20O2/c1-19(2,3)14-9-10-17-16(11-14)15(12-18(20)21-17)13-7-5-4-6-8-13/h4-11,15H,12H2,1-3H3 |
InChI Key |
FFTYNCKDAHJROO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs of Chroman-2-one Derivatives
6-Methyl-4-phenylchroman-2-one
- Molecular Formula : C₁₆H₁₄O₂
- Molecular Weight : 238.28 g/mol
- Key Differences: The methyl group at position 6 is less sterically hindered compared to the tert-butyl group in the target compound.
6-Tert-butyl-4-hydroxy-pyran-2-one
- Molecular Formula : C₉H₁₂O₃
- Molecular Weight : 168.19 g/mol
- Key Differences: Core structure is a pyran-2-one (unsaturated six-membered ring with one oxygen), lacking the fused benzene ring present in chroman-2-ones. Applications: Hydroxyl groups often enhance solubility but may reduce bioavailability due to rapid excretion .
Coumarin (Chromen-4-one) Derivatives
6-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Molecular Formula : C₁₆H₁₁BrO₃
- Molecular Weight : 331.16 g/mol
- Key Differences: Unsaturated chromen-4-one core (coumarin) vs. saturated chroman-2-one. Methoxyphenyl group at position 2 alters electronic properties compared to the phenyl group at position 4 in the target compound. Implications: Bromine may enhance reactivity in synthesis or confer distinct biological activity (e.g., anticancer or antimicrobial) .
5,7-Dimethoxy-2-methyl-chromen-4-one
- Molecular Formula: Not explicitly provided (estimated C₁₂H₁₂O₄).
- Key Differences :
- Methoxy groups at positions 5 and 7 increase electron density and steric bulk.
- Methyl group at position 2 vs. tert-butyl at position 6 in the target compound.
- Applications : Methoxy-substituted coumarins are common in natural products (e.g., fraxetin) with antioxidant and anti-inflammatory properties .
Physicochemical and Functional Comparisons
| Compound | Core Structure | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 6-Tert-butyl-4-phenylchroman-2-one | Chroman-2-one | tert-butyl (6), phenyl (4) | ~266.3 (estimated) | High hydrophobicity, steric hindrance |
| 6-Methyl-4-phenylchroman-2-one | Chroman-2-one | methyl (6), phenyl (4) | 238.28 | Moderate steric effects, lower hydrophobicity |
| 6-Tert-butyl-4-hydroxy-pyran-2-one | Pyran-2-one | tert-butyl (6), hydroxyl (4) | 168.19 | Polar, hydrogen-bond donor |
| 6-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | Chromen-4-one | bromo (6), methoxyphenyl (2) | 331.16 | Electrophilic reactivity, aromatic tuning |
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